molecular formula C8H10S B076835 Methyl o-tolyl sulfide CAS No. 14092-00-3

Methyl o-tolyl sulfide

Cat. No. B076835
CAS RN: 14092-00-3
M. Wt: 138.23 g/mol
InChI Key: BHWJMPDCCDMCKC-UHFFFAOYSA-N
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Description

“Methyl o-tolyl sulfide” is a chemical compound with the molecular formula C8H10S . It is also known by other names such as “methyl (o-tolyl)sulfane”, “2-methylthioanisole”, and "1-methyl-2-methylsulfanylbenzene" .


Synthesis Analysis

The synthesis of Methyl o-tolyl sulfide and similar compounds has been a subject of research. For instance, a study discusses the synthesis of enantiopure sulfoxides by concurrent photocatalytic oxidation and biocatalytic reduction . The process involves a cyclic deracemization process where the enantioselective biocatalytic reduction is followed by a non-stereoselective light-dependent oxidation .


Molecular Structure Analysis

The molecular structure of Methyl o-tolyl sulfide consists of a benzene ring with a methyl group and a methyl sulfide group attached to it . The IUPAC name for this compound is 1-methyl-2-methylsulfanylbenzene .


Chemical Reactions Analysis

Methyl o-tolyl sulfide can undergo various chemical reactions. For example, a study discusses the aerobic oxidation of methyl p-tolyl sulfide catalyzed by a heteroscorpionate Ru (II)-aqua complex .


Physical And Chemical Properties Analysis

Methyl o-tolyl sulfide has a molecular weight of 138.23 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has no hydrogen bond donor count and one hydrogen bond acceptor count .

Scientific Research Applications

  • Determination of Peroxyacetic Acid : Methyl p-tolyl sulfide is used for determining peroxyacetic acid in aqueous solutions. When oxidized by peroxyacetic acid, it forms methyl p-tolyl sulfoxide, which can be easily separated and detected by high-performance liquid chromatography (Pinkernell, Karst, & Cammann, 1994).

  • Prochiral Sulfides as In Vitro Probes : Methyl p-tolyl sulfide serves as a probe for various isozymes of microsomal flavin-containing monooxygenases. The sulfoxides formed from methyl p-tolyl sulfide are used to study the stereochemical outcomes of enzyme-catalyzed reactions (Rettie, Meier, & Sadeque, 1995).

  • Preparation of Organic Compounds : Methylthiomethyl p-tolyl sulfone, prepared from methyl p-tolyl sulfide, is utilized in organic synthesis for preparing various compounds like S-methyl α-ketocarbothioates, carboxylic esters, cycloalkanones, and α-methoxy-α-arylacetic esters (Ogura et al., 1983).

  • Enantioselective Oxidation Studies : The compound is used in studies related to enantioselective oxidation, where its transformation into different enantiomers under specific conditions is explored. This has implications in stereoselective synthesis and chiral analysis (Głuszyńska, Krajewska, & Rozwadowska, 2004).

  • Gas-Liquid Chromatographic Method for Peroxid Analysis : It's used in a gas-liquid chromatographic method to determine peracids in mixtures with hydrogen peroxide. The method exploits the fast oxidation of organic sulfides by peracids (Furia et al., 1984).

  • Enantioselective Inclusion Studies : Methyl o-tolyl sulfide is included in studies for enantioselective inclusion using specific peptides. The findings contribute to the understanding of molecular recognition and chiral discrimination in organic chemistry (Akazome et al., 2000).

Safety And Hazards

While specific safety and hazards information for Methyl o-tolyl sulfide is not available in the retrieved papers, general safety measures for handling similar chemical compounds include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

The future directions for research on Methyl o-tolyl sulfide and similar compounds could involve exploring their potential applications in energy storage technologies and further investigating their environmental stability .

properties

IUPAC Name

1-methyl-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWJMPDCCDMCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293502
Record name Methyl o-tolyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl o-tolyl sulfide

CAS RN

14092-00-3, 26898-14-6
Record name Methyl o-tolyl sulfide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl o-tolyl sulfide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-(methylsulfanyl)benzene
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Synthesis routes and methods I

Procedure details

Methyl iodide (0.5 mL, 8.1 mmol) and potassium carbonate (1.1 g, 8.1 mmol) were added to a solution of o-thiocresol (1.0 g, 8.1 mmol) in 10 mL of DMF. The reaction was stirred at 50° C. for 4 hours and poured into hexane and water. The organic layer was separated, dried over magnesium sulfate and concentrated to afford 1.1 g of desired material.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (S)-1,1,1-trifluoro-4-(5-fluoro-2-methylphenyl)-4-methyl-2-p-tolylsulfanylmethylpentan-2-ol (31.0 g, 77.0 mmol) in 200 mL of anhydrous dichloromethane was added trimethyloxonium tetrafluoroborate (17.2 g, 116 mmol). The resulting suspension was stirred at room temperature for 4.5 hours. A solution of potassium carbonate (K2CO3, 32.1 g, 232 mmol) in 200 mL of water was then added. After 19 hours, the reaction mixture was poured into 400 mL of saturated aqueous sodium bicarbonate solution and extracted with three 400 mL portions of dichloromethane. The combined organic phases were washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude mixture can be used in the next step without reducing the yield or can be purified by column chromatography with silica gel (eluted with 0%-2% EtOAc/hexanes) to afford (R)-2-[2-(5-fluoro-2-methylphenyl)-2-methylpropyl]-2-trifluoromethyloxirane as a clear oil (23.2 g, contains 20% methyl tolyl thioether, 87%) which was used without further purification.
Name
(S)-1,1,1-trifluoro-4-(5-fluoro-2-methylphenyl)-4-methyl-2-p-tolylsulfanylmethylpentan-2-ol
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
32.1 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
PS Ho, GJ Quigley, RF Tilton, A Rich - Biochemistry, 1990 - academia.edu
… The sulfides used were methyl p-tolyl sulfide (l), methyl o-tolyl sulfide (2), p-methoxyphenyl methyl … Methyl o-tolyl sulfide (2) and tert-butyl 1-@-toly1thio)acetate (15) were obtained as …
Number of citations: 0 www.academia.edu
S Colonna, N Gaggero, A Manfredi, L Casella… - Biochemistry, 1990 - ACS Publications
… The sulfides used were methyl /z-tolyl sulfide (1), methyl o-tolyl sulfide (2), p-methoxyphenyl methyl sulfide (3), o-methoxyphenyl methyl sulfide (4), methyl phenyl sulfide (5), p-…
Number of citations: 180 pubs.acs.org
A Baralle, H Yorimitsu, A Osuka - Chemistry–A European …, 2016 - Wiley Online Library
Cross‐coupling reactions of unactivated aryl sulfides with alkynylmagnesium chloride have been invented to afford 1‐aryl‐1‐alkynes with the aid of a palladium/N‐heterocyclic carbene …
JE Frey, T Aiello, DN Beaman, H Hutson… - The Journal of …, 1995 - ACS Publications
Spectral characteristics (Act, Ary2, e) and association constants (in dichloromethane) of charge-transfer (CT) complexes of tetracyanoethylene (T) with donors containing CXH, CXC, …
Number of citations: 17 pubs.acs.org
JL Mabasa - 2021 - search.proquest.com
Malaria is one of the leading causes of death worldwide and a major concern to children under five. This disease is caused by a parasite from the Plasmodium genus and transferred to …
Number of citations: 3 search.proquest.com
R Zhang - Nuclear Magnetic Resonance, 2013 - academia.edu
… For instance, the chemical yield and enantiomeric excess (ee) of para substitution, methyl p-tolyl sulfide, were reported higher than ortho substitution, methyl o-tolyl sulfide [41]. Steric …
Number of citations: 3 www.academia.edu
CW Vriesen - 1952 - search.proquest.com
… Methyl o-tolyl sulfide (which has not been reported previously) was oxidized to the corresponding sulfone. This sulfone has been reported as an oil^^, but it was Jmssible to effect its …
Number of citations: 2 search.proquest.com
WXQ Robinson - 2022 - etheses.whiterose.ac.uk
1. Abstract The oxyfunctionalisation of inert bonds in synthetic chemistry is a very desirable yet challenging process. Methods for this activation, especially for asymmetric products, often …
Number of citations: 2 etheses.whiterose.ac.uk
K Hiroi, S SATO - Chemical and pharmaceutical bulletin, 1985 - jstage.jst.go.jp
… of Sulfonium Salts Sc—e Dimethyl(o-toly1)sulfonium Perchlorate (5c)——Methyl iodide (75 m1, 120.8 mmol) was added to a solution of 5.56 g (40.26 mmol) of methyl o-tolyl sulfide and …
Number of citations: 7 www.jstage.jst.go.jp
RR Gupta - Diamagnetic Susceptibility, 1986 - Springer
… Methyl o-tolyl sulfide …
Number of citations: 0 link.springer.com

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